(+)-Guaia-6,9-diene
Description
Contextualization within Sesquiterpenoid Chemistry and Guaiane (B1240927) Skeleton Research
Sesquiterpenoids are a diverse class of terpenes composed of 15 carbon atoms, typically derived from the cyclization of farnesyl diphosphate (B83284) (FPP). uni-hamburg.defau.de They exhibit a wide array of structural skeletons, including linear, monocyclic, bicyclic, and tricyclic forms. mdpi.com The guaiane skeleton represents a significant bicyclic subtype within sesquiterpenoid chemistry. nist.govlsu.edu
The guaiane skeleton is characterized by a distinctive 5,7-fused ring system, formally derived from a decahydroazulene (B1174293) moiety. uni-hamburg.denist.gov This bicyclic core typically bears methyl substituents at positions 1 and 4, and an isopropyl group at position 7. uni-hamburg.denist.gov Guaiane-type sesquiterpenoids are widely distributed in nature, found in numerous plant families, as well as in fungi and marine organisms. uni-hamburg.delsu.edu Their biosynthesis often involves the cyclization of farnesyl diphosphate, potentially through intermediates such as germacrene C. ebi.ac.ukd-nb.infousa-journals.com
(+)-Guaia-6,9-diene is a specific example of a guaiane sesquiterpenoid, possessing the characteristic bicyclic framework with double bonds at the 6,9 positions and defined stereochemistry. ebi.ac.ukchemspider.comoup.com Its molecular formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol . nih.govnist.govfrontiersin.orgnih.govnist.gov
Historical Perspectives on Its Discovery and Initial Structural Investigations
The investigation into the structure of sesquiterpenes from natural sources has a history marked by challenging elucidation efforts due to the complexity and variety of their skeletons and the presence of isomers. Early work on compounds isolated from sources like Geranium oil led to initial structural proposals.
In the context of guaia-6,9-diene (B1238967), early studies on Geranium Bourbon oil by Herout et al. initially assigned a different structure, specifically a guaia-3,7-diene. oup.com However, subsequent detailed investigations, including those by Pesnelle et al. and later definitively described by Nagahama, Naoki, and Naya in 1979, established the correct structure as guaia-6,9-diene for the sesquiterpene found in Geranium Bourbon. oup.comresearchgate.net This correction highlights the analytical challenges faced in the early days of natural product chemistry and the importance of rigorous spectroscopic and chemical methods in confirming structural assignments. While the 1979 paper specifically details the (-)-isomer from Geranium Bourbon, the structural elucidation of the guaia-6,9-diene skeleton was a key development. This compound, as an enantiomer, shares this fundamental structural framework.
The presence of guaia-6,9-diene (including both enantiomers) has been noted in various natural sources beyond Geranium, such as Alpinia japonica (for the (-)-isomer) nist.gov, tomato leaves (Lycopersicon esculentum cv. VFNT Cherry) ebi.ac.ukusa-journals.com, Cupressus macrocarpa, Dumortiera hirsuta, and Hesperocyparis macrocarpa nih.gov. The identification and structural confirmation of such compounds have historically relied on techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. fau.deresearchgate.netpnas.org
Here is a summary of key information about this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | nih.govfrontiersin.orgnih.govnist.gov |
| Molecular Weight | 204.35 g/mol | oup.comnist.govfrontiersin.orgnih.govnist.gov |
| Skeleton Type | Guaiane Sesquiterpenoid | chemeo.comnist.govnih.gov |
| PubChem CID | 14190790 | chemeo.comnih.gov |
| Notable Historical Aspect | Structural correction from 3,7-diene | oup.comresearchgate.net |
| Example Natural Source | Cupressus macrocarpa, Dumortiera hirsuta, Hesperocyparis macrocarpa | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,3aR,8aR)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3/t12-,14-,15-/m0/s1 |
InChI Key |
RCMUGHFHXFHKNW-QEJZJMRPSA-N |
SMILES |
CC1CCC2C1C=C(CC=C2C)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]1C=C(CC=C2C)C(C)C |
Canonical SMILES |
CC1CCC2C1C=C(CC=C2C)C(C)C |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Purification
Chromatographic Techniques for Separation from Complex Matrices
Gas chromatography (GC) is a cornerstone technique for the analysis and purification of volatile and semi-volatile compounds like (+)-Guaia-6,9-diene. Its ability to separate compounds based on their boiling points and interactions with a stationary phase makes it invaluable for resolving complex mixtures found in natural extracts.
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to one-dimensional GC. beilstein-journals.orgnih.gov This technique utilizes two different stationary phases in series, providing a much greater peak capacity and improved resolution of coeluting compounds. GC×GC coupled with mass spectrometry (MS), such as time-of-flight MS (TOF-MS) or high-resolution MS (HRTOF-MS), is particularly effective for the detailed analysis and identification of components within complex essential oils, including sesquiterpenes like guaia-6,9-diene (B1238967). beilstein-journals.orgnih.govstuba.sk Studies have demonstrated the application of GC×GC-MS for analyzing sesquiterpene hydrocarbons in samples like grape berry exocarp, where guaia-6,9-diene has been identified. beilstein-journals.org Different column combinations, such as ionic liquid columns coupled with polysiloxane columns, have been explored in GC×GC for separating various compound classes, which could be relevant for isolating sesquiterpenes. researchgate.net
Preparative GC is employed when a sufficient quantity of a purified compound is required for further analysis or study. This technique involves using larger columns and higher sample loads compared to analytical GC to isolate individual components from a mixture after they have been separated. While specific detailed protocols for preparative GC of this compound are not extensively detailed in the search results, the general principle of preparative GC is applicable for isolating sesquiterpenes from essential oils after initial separation and identification by analytical GC or GC-MS. scispace.com For instance, preparative gas chromatography has been used to isolate unknown components, including guaiane-type sesquiterpene hydrocarbons, from essential oils of plants like Peucedanum tauricum. scispace.com
GC-MS is routinely used for the identification of guaia-6,9-diene in essential oils by comparing retention indices and mass spectra with libraries such as NIST. mdpi.comresearchgate.netnist.govjmb.or.kr
Selective Extraction and Enrichment Strategies in Natural Product Chemistry
Selective extraction and enrichment strategies are crucial initial steps in isolating natural products like this compound from plant matrices. The choice of extraction method depends on the plant material, the nature of the target compound, and the desired purity. researchgate.net
Hydrodistillation is a common method for extracting essential oils from plant materials, including those containing guaia-6,9-diene, such as Pelargonium graveolens (rose geranium) and Peucedanum tauricum. mdpi.comresearchgate.net This process involves steam distilling the plant material, co-distilling the volatile compounds with water, and then separating the essential oil. The composition of the essential oil obtained by hydrodistillation can vary depending on factors such as the plant part used and the phenological stage. mdpi.com
Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique used for extracting volatile compounds from the headspace above a sample matrix. mdpi.com This method can be used to obtain a volatile fingerprint of the plant's headspace and is useful for analyzing target volatile compounds. mdpi.com HS-SPME followed by GC-MS or GC×GC-MS has been applied in studies involving the analysis of sesquiterpene hydrocarbons. beilstein-journals.org
Other extraction methods might be employed depending on the specific plant source and the desired selectivity. For example, studies on Pelargonium graveolens have also explored obtaining selective dry extracts using solvents like ethanol, which contain various compounds including sesquiterpenes. farmaciajournal.com The efficiency of extraction techniques can be influenced by parameters such as temperature, pH, and extraction time. mdpi.com
Detailed research findings often involve analyzing the composition of essential oils obtained through these methods using GC-MS. For example, analysis of Peucedanum tauricum fruit essential oil detected guaia-6,9-diene in concentrations ranging from 2% to 2.4%. mdpi.com In Pelargonium graveolens essential oil, guaia-6,9-diene has been reported as a constituent, with varying concentrations depending on the origin of the oil (e.g., 5-7% in Bourbon type). mdpi.comacgpubs.org
Data on the composition of essential oils from different plant sources illustrating the presence of guaia-6,9-diene can be presented in tables.
| Plant Source | Plant Part | Extraction Method | Guaia-6,9-diene Concentration (%) | Reference |
| Peucedanum tauricum | Fruit | Hydrodistillation | 2.0 - 2.4 | mdpi.com |
| Peucedanum tauricum | Flowers | HS-SPME | 4.0 | mdpi.com |
| Peucedanum tauricum | Leaves | HS-SPME | 1.9 | mdpi.com |
| Pelargonium graveolens | Essential Oil | Steam Distillation | 8.8 (in one study) | jmb.or.kr |
| Pelargonium graveolens | Essential Oil | Not specified | 5-7 (Bourbon type) | mdpi.com |
These findings highlight that the concentration of this compound can vary significantly depending on the plant species, the specific part of the plant extracted, and the extraction methodology employed.
Elucidation of Molecular Structure and Absolute Stereochemistry
High-Resolution Spectroscopic Approaches
Spectroscopic techniques form the foundation for determining the molecular framework of (+)-Guaia-6,9-diene. By analyzing the interactions of the molecule with electromagnetic radiation, researchers can piece together its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a complete NMR analysis would involve several experiments.
¹H-NMR (Proton NMR) : This experiment identifies all the unique proton environments in the molecule. The spectrum for this compound would be expected to show distinct signals for its olefinic protons on the double bonds, aliphatic protons on the seven- and five-membered rings, and the characteristic signals for its three methyl groups (two on the azulene (B44059) core and one from the isopropyl group). The splitting patterns (multiplicity) of these signals would provide information about adjacent protons, helping to establish connectivity.
¹³C-NMR (Carbon-13 NMR) : This spectrum reveals all the unique carbon atoms. For this compound, with its molecular formula of C₁₅H₂₄, 15 distinct carbon signals would be expected. ikm.org.my These would be classified into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts would indicate the type of carbon, with sp²-hybridized carbons of the double bonds appearing downfield and sp³-hybridized aliphatic carbons appearing upfield.
2D NMR Spectroscopy : Two-dimensional techniques are crucial for assembling the molecular puzzle.
HMQC (Heteronuclear Multiple Quantum Coherence) , or the more modern HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, identifying neighboring protons and tracing out the spin systems within the cyclic structure.
While the general methodology for guaiane-type sesquiterpenes is well-established, a complete, published table of specific ¹H and ¹³C NMR chemical shifts for this compound could not be located in the searched scientific literature. The structural elucidation relies on the combined interpretation of the aforementioned 1D and 2D NMR experiments to build the bicyclic azulene core and confirm the positions of the double bonds and substituents. beilstein-journals.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. rsc.org For this compound, HR-MS provides the definitive elemental composition, confirming the results suggested by NMR spectroscopy. nih.govnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄ |
| Calculated Monoisotopic Mass | 204.18780 Da |
This precise mass measurement distinguishes C₁₅H₂₄ from other possible formulas with a similar nominal mass, thereby confirming the molecular formula and the degree of unsaturation (four), which corresponds to the two rings and two double bonds in the guaia-6,9-diene (B1238967) structure.
Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD) Simulations)
Once the planar structure is established, chiroptical methods are employed to determine the absolute configuration of the stereocenters. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose, particularly when combined with quantum-chemical calculations. beilstein-journals.orgrsc.org
The procedure involves measuring the experimental ECD spectrum of the isolated this compound. This spectrum shows how the molecule differentially absorbs left- and right-circularly polarized light. Concurrently, the theoretical ECD spectra for both possible enantiomers, such as (1S, 3aR, 8aR) and its mirror image (1R, 3aS, 8aS), are calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimental spectrum with the calculated ones, a match can be found. If the experimental spectrum of the (+) enantiomer matches the calculated spectrum for the (1S, 3aR, 8aR) configuration, then that is its true absolute stereochemistry. This non-empirical method provides a reliable assignment of the molecule's absolute configuration. cropj.com
Enantioselective Gas Chromatography (EGC) for Chirality Determination and Enantiomeric Purity Assessment
Enantioselective Gas Chromatography (EGC) is a specialized chromatographic technique used to separate enantiomers from each other. This method is essential for confirming the chirality of this compound and assessing its enantiomeric purity, or enantiomeric excess (ee). nist.gov
The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are often based on derivatized cyclodextrins. The chiral environment of the stationary phase allows it to interact diastereomerically with the two enantiomers of guaia-6,9-diene, leading to different retention times. The (+)-enantiomer will elute at a different time than the (-)-enantiomer, allowing for their separation and quantification. This technique is crucial for verifying that a natural sample contains predominantly one enantiomer and for determining its purity. nist.gov The NIST Chemistry WebBook lists Kovats retention indices for guaia-6,9-diene on various standard non-polar columns, which are foundational data for developing such GC methods. ikm.org.my
Advanced Spectroscopic Data Interpretation and Assignment Methodologies
The unambiguous structural elucidation of this compound is not the result of a single technique but rather the synergistic interpretation of data from multiple advanced spectroscopic methods. The process begins with HR-MS to lock in the molecular formula. Subsequently, a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are used in concert to piece together the molecular connectivity, defining the guaiane (B1240927) skeleton and the location of all substituents and double bonds. beilstein-journals.orgrsc.org
However, since NMR and MS are insensitive to chirality, the final and crucial step is the determination of the absolute stereochemistry. This is where chiroptical methods and enantioselective chromatography become indispensable. Quantum-chemical calculation of ECD spectra provides a powerful, non-empirical method to assign the absolute configuration of the molecule's stereocenters by matching theoretical data with experimental measurements. cropj.com Finally, enantioselective GC confirms the compound's chirality and allows for the assessment of its enantiomeric purity in a given sample. nist.gov The convergence of evidence from all these methods provides a complete and confident assignment of the structure and absolute stereochemistry of this compound.
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Incorporation Studies
Precursor incorporation studies, particularly using isotopic labeling, have been instrumental in elucidating the biosynthetic origins of (+)-guaia-6,9-diene. Experiments involving deuterium (B1214612) labeling in biological systems, such as grape berry exocarp, have provided key insights into which metabolic pathways supply the building blocks for this sesquiterpene.
Studies utilizing [5,5-²H₂]-1-deoxy-D-xylulose (²H₂-DOX) and [5,5-²H₂]-mevalonic acid lactone (²H₂-MVL) in feeding experiments with isolated grape berry exocarp demonstrated the incorporation of deuterium into various sesquiterpenes, including guaia-6,9-diene (B1238967). thegoodscentscompany.com Analysis of the labeling patterns revealed that guaia-6,9-diene incorporated only five deuterium atoms, suggesting that a deuterium atom is eliminated during the terpene synthase-catalyzed cyclization reaction. thegoodscentscompany.com Essentially identical labeling patterns were observed when feeding with either ²H₂-DOX or ²H₂-MVL, indicating that both the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways contribute precursors for sesquiterpene biosynthesis in this system. thegoodscentscompany.com
Further feeding experiments with [6,6,6-²H₃]-(±)-mevalonolactone (d₃-MVL) also supported the formation of guaia-6,9-diene via a germacrene C intermediate. nih.govwikipedia.org While the maximum possible incorporation of deuterium atoms was found for many sesquiterpene hydrocarbons when d₃-MVL was used as a precursor, the specific labeling pattern in guaia-6,9-diene after such feeding experiments provides critical data for proposing biosynthetic routes. wikipedia.org
Identification and Characterization of Terpene Synthases
Terpene synthases, specifically sesquiterpene cyclases, are the enzymes that catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to produce the diverse array of sesquiterpenes, including guaia-6,9-diene. The identification and characterization of these enzymes are crucial for understanding the specific steps in the biosynthetic pathway.
Soluble enzyme preparations obtained from the leaves of Lycopersicon esculentum cv. VFNT Cherry have been shown to catalyze the cyclization of [1-³H]farnesyl diphosphate, a key C₁₅ precursor, into a mixture of sesquiterpene olefins, among which guaia-6,9-diene was detected. thegoodscentscompany.comuni.lu This indicates the presence of sesquiterpene synthase activity capable of producing the guaiane (B1240927) skeleton in this plant.
While a germacrene C synthase cDNA was isolated and characterized from Lycopersicon esculentum leaves, and its expression in Escherichia coli resulted primarily in the production of germacrene C, along with other germacrenes, the direct enzyme responsible for the cyclization specifically to guaia-6,9-diene has also been investigated. thegoodscentscompany.comuni.lu A δ-selinene synthase from Abies grandis has been reported to produce multiple sesquiterpene products from FPP, with guaia-6,9-diene being one of the identified products, albeit in a lower percentage (10%) compared to the main products. nih.gov This highlights that some terpene synthases can be multi-product enzymes, contributing to the complexity of sesquiterpene profiles observed in plants. Studies on Vitex species also suggest that the formation of 6,9-guaiadiene, derived from the germacredienyl cation via intermediates like germacrene C, involves 1,10-cyclizing sesquiterpene synthases. thegoodscentscompany.com
Mechanistic Elucidation of Cyclization Cascades
The formation of the bicyclic structure of this compound from the acyclic precursor FPP involves a complex cyclization cascade initiated by terpene synthases. Mechanistic studies, often supported by labeling experiments and theoretical calculations, aim to detail the step-by-step transformations.
A proposed reaction pathway for the formation of guaia-6,9-diene involves an initial cyclization of FPP. thegoodscentscompany.com This mechanism is best rationalized by a pathway that includes the formation of a germacrene C intermediate. thegoodscentscompany.com Specifically, the cyclization cascade is thought to combine early steps similar to those leading to (R)-germacrene D, resulting in a germacrene C intermediate, followed by subsequent cyclization steps that yield the guaiane skeleton of guaia-6,9-diene. thegoodscentscompany.com Feeding experiments have provided confirmation for the formation of guaia-6,9-diene via germacrene C. nih.govwikipedia.org
A proposed biosynthetic pathway for the compound (-)-englerin A suggests that it is formed via guaia-6,9-diene. nih.gov In this context, the biosynthesis of guaia-6,9-diene is hypothesized to initiate with the 1,10-cyclization of FPP, leading to the formation of germacrene C, a common intermediate in sesquiterpene biosynthesis. nih.gov A subsequent C1–C5 cyclization step would then generate the bicyclic guaiane scaffold, and a final deprotonation step would yield guaia-6,9-diene. nih.gov
Furthermore, while not a direct biosynthetic step from FPP, the conversion of guaia-6,9-diene to other related compounds, such as hanalpinol through autooxidation and photosensitized oxidation, suggests that guaia-6,9-diene can serve as an immediate precursor in downstream metabolic transformations. lipidmaps.org
Analysis of Metabolic Crosstalk and Compartmentalization in Terpenoid Biosynthesis
Terpenoid biosynthesis in plants occurs through two distinct pathways: the cytosolic MVA pathway and the plastidial MEP pathway, which produce the universal C₅ precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Sesquiterpenes, including this compound, are generally considered to be synthesized in the cytosol from FPP, which is formed from IPP and DMAPP supplied by the MVA pathway. nih.govwikipedia.orgcenmed.comnih.govnih.gov
However, the compartmentalization of these pathways is not absolute, and evidence suggests metabolic "crosstalk" can occur, involving the exchange of intermediates such as IPP, DMAPP, geranyl diphosphate (GPP), and FPP between the plastids and the cytosol. wikipedia.orgcenmed.comnih.govnih.govguidetoimmunopharmacology.org This crosstalk can influence the availability of precursors for sesquiterpene biosynthesis in the cytosol. While sesquiterpene synthases primarily utilize FPP, some have been shown to accept GPP as a substrate, although typically with lower efficiency for monoterpene production. nih.govnih.gov
Chemical Reactivity and Transformation Studies
Autoxidation Pathways and Radical Reaction Mechanisms
Autoxidation, the spontaneous reaction with oxygen in the air, can lead to the formation of various oxygenated products from sesquiterpenes like (+)-Guaia-6,9-diene. This process typically involves radical reaction mechanisms.
Research has shown that guaia-6,9-diene (B1238967) can be converted into hanalpinol through a radical reaction pathway, a process considered a biomimetic conversion. researchgate.netpsu.edu Hanalpinol possesses a peroxide system similar to that found in rugosal (B1216144) A, another natural product. psu.edu The autoxidation of related compounds, such as carota-1,4-dien-14-al, which also contains a 1,4-diene moiety, has been shown to involve radical formation steps, similar to the autoxidation of polyunsaturated fatty acids. psu.edu While specific detailed mechanisms for the autoxidation of this compound itself were not extensively detailed in the search results, the conversion to hanalpinol via a radical pathway indicates its susceptibility to such processes. researchgate.netpsu.edu Studies on the autoxidation of α-guaiene, another guaiane (B1240927) sesquiterpene, have revealed the formation of unstable hydroperoxides and various downstream oxygenated products through fragmentation or degradation pathways initiated by hydroperoxide formation. researchgate.net This suggests similar hydroperoxide intermediates and subsequent radical reactions could be involved in the autoxidation of this compound.
Photo-induced Reactions and Isomerizations
Photo-induced reactions and isomerizations of sesquiterpenes can lead to structural changes often involving rearrangements of the carbon skeleton or double bond shifts. While direct studies on the photo-induced reactions specifically of this compound were not prominently featured in the search results, related photochemical transformations of other compounds provide context. For instance, photochemical reactions of certain tropilidene derivatives have been shown to occur from the excited singlet state, leading to products formed by hydrogen or carbomethoxy migrations. researchgate.net The presence of conjugated and isolated double bonds in this compound suggests potential for various photochemical transformations, including [2+2] cycloadditions, electrocyclic reactions, or photoisomerization via diradical or ionic intermediates, depending on the specific wavelengths of light and reaction conditions. However, concrete experimental data for this compound's photo-induced reactions were not found.
Acid/Base-Catalyzed Transformations and Rearrangements
Acid and base catalysis can induce significant transformations and rearrangements in sesquiterpenes due to the lability of carbocyclic rings and the presence of double bonds. Acid-catalyzed rearrangements are particularly common in guaiane sesquiterpenes.
Studies on the acid-induced reactions of related guaiane and other sesquiterpenes highlight the potential for this compound to undergo skeletal rearrangements. For example, isoledene, upon treatment with acid, undergoes a clean rearrangement to guaiane dienes, a process driven by the formation of a relatively stable cyclopropylcarbinyl cation intermediate. wur.nl This contrasts with the acid-induced reactions of aromadendrene (B190605) and ledene, which yield complex mixtures. wur.nl The acid-catalyzed rearrangement of a chamigrene derivative has been shown to produce chamigrenes. zenodo.org The guaiane skeleton itself can be formed through cyclization of farnesyl pyrophosphate, potentially involving a hydride shift and cyclization steps. fu-berlin.de While direct acid or base-catalyzed reactions of this compound were not detailed, its guaiane structure and unsaturation suggest it is likely susceptible to such transformations, potentially leading to isomers or rearranged products depending on the catalyst and conditions.
Derivatization Strategies for Synthetic Exploration and Structural Modification
Derivatization of this compound can be employed for synthetic purposes, structural elucidation, or to explore new chemical entities with modified properties. These strategies often involve reactions at the double bonds or functionalization of allylic/bis-allylic positions.
While specific derivatization reactions of this compound were not extensively described, general strategies for modifying sesquiterpenes apply. The presence of double bonds allows for reactions such as hydrogenation, epoxidation, dihydroxylation, and halogenation. Allylic and bis-allylic positions are susceptible to oxidation and radical reactions. For example, the conversion of guaia-6,9-diene to hanalpinol involves oxygenation. researchgate.netpsu.edu The synthesis of englerin A, a compound structurally related to guaianes, has been explored using guaia-6,10(14)-diene as a building block, suggesting that other guaiane dienes, including this compound, could serve as starting materials for the synthesis of complex natural products or analogs. chemrxiv.orgresearchcommons.org Derivatization can also be used for analytical purposes, such as the derivatization of essential oil components with dimethyl disulfide for GC-MS analysis. nih.gov
Synthetic Chemistry Approaches
Biomimetic Total Synthesis Strategies Towards Guaiane (B1240927) Sesquiterpenoids
Biomimetic synthesis approaches aim to mimic proposed biosynthetic pathways in the laboratory. While specific biomimetic total synthesis strategies for (+)-Guaia-6,9-diene were not explicitly detailed in the search results, biomimetic approaches have been explored for other guaiane-derived sesquiterpenoids. For instance, a bio-inspired strategy involving a [2+2] cyclization has been reported for the synthesis of daphnepapytone A, a guaiane-derived sesquiterpenoid. rsc.org Another study explored a late-stage biomimetic [2+2] cycloaddition strategy in the synthesis of (+)-daphnepapytone A, although this particular approach was unsuccessful in their first-generation strategy. chemrxiv.orgchemrxiv.org Biosynthetic pathways for some guaianolides are proposed to involve intermediates such as germacrene A and germacrolide, followed by enzymatic epoxidation and cationic transannular cyclization to form the guaianolide skeleton. acs.org
Stereoselective and Enantioselective Synthetic Methodologies
Stereoselective and enantioselective methods are crucial for synthesizing chiral guaiane sesquiterpenoids like this compound in their desired isomeric form. Several studies highlight the use of stereoselective and enantioselective transformations in the synthesis of guaiane frameworks and related compounds.
One approach involves the stereoselective preparation of the cis-hydroazulene core, a common feature in many guaiane natural products, using reactions such as Dieckmann condensation. researchgate.netnih.govacs.org Tandem conjugate addition and intramolecular allylic alkylation of precursors like butenolide have also been employed to efficiently construct cyclopentane (B165970) cores with desired stereochemistries. researchgate.netnih.govacs.org Carbene-mediated cyclopropanation has been used to construct the tricyclic skeleton in the synthesis of certain guaiane sesquiterpenes. researchgate.netnih.gov
Enantioselective syntheses of guaiane sesquiterpenoids have been achieved using various methods. For example, an enantioselective synthesis of a guaiane analogue was constructed using L-(-)-carvone as a starting material, with other stereocenters installed via substrate chirality-induced asymmetric reactions. acs.orgnih.gov Key steps in enantioselective routes can include regioselective enolization, ring-expansion, installation of conjugated double bonds, intramolecular Darzens reactions, and carbon-centered radical-mediated reactions. acs.orgnih.gov Lipase-mediated resolution approaches have also been explored for the stereoselective synthesis of chiral building blocks relevant to guaiane synthesis. mdpi.com
Data on stereoselective transformations can be found in detailed research findings within synthetic studies. For instance, the diastereoselectivity of reactions like intramolecular allylation or Pauson-Khand reactions is often reported. nih.gov
Design and Application of Key Synthetic Intermediates
The design and application of key synthetic intermediates are fundamental to the efficient construction of the guaiane skeleton. Versatile hydroazulene intermediates have been utilized as starting points for the synthesis of various guaiane sesquiterpenoids. researchgate.netnih.govacs.org
Specific intermediates and strategies mentioned in the literature include:
Hydroazulene intermediates for constructing the guaiane core. researchgate.netnih.govacs.org
Bicyclic lactone systems prepared by tandem conjugate addition and intramolecular allylic alkylation of butenolide precursors. researchgate.netnih.govacs.org
Aldehyde fragments used in indium-mediated allylation reactions to build the carbon skeleton. nih.gov
Strained bicyclic lactones obtained from Pauson-Khand reactions, which can be further transformed. nih.gov
Tetracyclic intermediates in the synthesis of more complex guaiane-derived structures like daphnenoid A. nih.govacs.org
γ-ketoesters accessed via palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylation, used as key intermediates in guaianolide synthesis. acs.org
Intermediate phenols in the synthesis of dimeric sesquiterpenoids via Diels-Alder reactions. rsc.org
Here is a table summarizing some reported synthetic strategies and key intermediates for guaiane sesquiterpenoids:
| Synthetic Strategy | Key Intermediate(s) | Relevant Guaiane(s) / Guaianolide(s) | Reference(s) |
| Biomimetic [2+2] cycloaddition (attempted) | Oleodaphnone | (+)-Daphnepapytone A | chemrxiv.orgchemrxiv.org |
| Dieckmann condensation, tandem conjugate addition/allylic alkylation, cyclopropanation | Bicyclic lactone system, Hydroazulene intermediate | (-)-Dendroside C aglycon | researchgate.netnih.govacs.org |
| Substrate chirality-induced asymmetric reactions | Intermediate derived from L-(-)-carvone | Guaiane analogue | acs.orgnih.gov |
| Indium-mediated allylation, Pauson-Khand reaction | Aldehyde fragment, Bicyclic lactone | Guaianolides (e.g., mikanokryptin) | nih.gov |
| Intramolecular Diels-Alder cycloaddition | Guaianoid precursor | Daphnenoid A | nih.govacs.org |
| Palladium-catalyzed cyclopropanol ring-opening carbonylation | γ-ketoester | (±)-Phaeocaulisin A (Guaianolide) | acs.org |
| Diels-Alder reactions | Phenol intermediates | Dimeric sesquiterpenoids (guaiane and lindenane dimers) | rsc.org |
| Semisynthesis using microbe-engineered starting material | Guaia-6,10(14)-diene (microbially produced) | Englerin A, Oxyphyllol, Orientalol E (Guaiane derivatives) | acs.org |
Compound Names and PubChem CIDs
Computational and Theoretical Chemistry
Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to determine the optimized molecular structure, relative energies of different conformers, and other electronic properties of organic molecules like guaiane (B1240927) sesquiterpenoids preprints.orgresearchgate.net. These calculations provide insights into bond lengths, angles, and torsional angles, which define the three-dimensional structure of the molecule preprints.org. For guaianolides, which share the guaiane skeleton, quantum chemical optimization can be performed using methods like B3LYP-D3 with appropriate basis sets preprints.org. The consideration of solvent effects using models like the Poisson-Boltzmann solvation model can further refine the calculated structures and energies preprints.org. Studies on related guaianolides have shown that quantum chemical calculations can reveal specific conformational features, such as the flattening of five-membered rings in certain derivatives preprints.org.
Computational Modeling of Reaction Mechanisms (e.g., Cyclization Pathways)
Computational modeling is a powerful tool for investigating the complex reaction mechanisms involved in the biosynthesis of sesquiterpenes, including the cyclization pathways leading to the guaiane skeleton. The biosynthesis of guaia-6,9-diene (B1238967) is believed to originate from the cyclization of farnesyl pyrophosphate (FPP) fu-berlin.de. This process typically begins with a 1,10-cyclization of FPP, followed by rearrangements such as hydride shifts and deprotonation steps fu-berlin.de. Computational studies, often employing DFT or QM/MM calculations, are crucial for understanding the transient cationic intermediates and the energy profiles of these cascade reactions that occur within terpene synthases researchgate.net.
One proposed biosynthetic pathway to guaia-6,9-diene involves germacrene C as an intermediate fu-berlin.debeilstein-journals.org. Computational studies and experimental feeding experiments have supported mechanisms for the formation of guaia-6,9-diene and other sesquiterpenes via germacrene C beilstein-journals.org. These studies help to elucidate the sequence of cyclization and rearrangement steps, including 1,2- and potentially 1,3-hydride shifts, that define the final sesquiterpene skeleton and stereochemistry researchgate.net. Computational analysis can explore the entire chemical space of possible guaiane skeletons and identify plausible biosynthetic routes researchgate.net.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra)
Computational methods are widely used to predict spectroscopic properties, which are invaluable for structure elucidation and confirmation. For sesquiterpenes, the prediction of NMR chemical shifts using computational approaches, such as those based on DFT, has become a standard practice researchgate.net. Comparing calculated NMR shifts with experimental data can help in assigning structures and determining relative and absolute configurations researchgate.netacs.org. For instance, studies on guaiane-type sesquiterpenes have utilized TDDFT calculations to predict ¹³C chemical shifts, aiding in structural determination researchgate.net.
Electronic Circular Dichroism (ECD) spectroscopy is another powerful technique for determining the absolute configuration of chiral molecules. Computational prediction of ECD spectra, typically using TDDFT calculations, is frequently employed to compare with experimental ECD data researchgate.net. This comparison allows for the assignment of absolute stereochemistry, particularly for complex natural products like guaiane sesquiterpenoids researchgate.net. While empirical rules for ECD can be useful, theoretical calculations provide a more robust method for confirming absolute configurations researchgate.net.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time researchgate.netunram.ac.id. For flexible molecules like sesquiterpenes or peptides, MD simulations can provide insights into the accessible conformational space and the relative populations of different conformers in solution nih.govmdpi.com.
While specific MD simulation studies focusing solely on the conformational analysis of (+)-Guaia-6,9-diene were not prominently found in the search results, the application of MD simulations for conformational analysis is a well-established technique in computational chemistry researchgate.netunram.ac.idmdpi.com. MD simulations track the movement of atoms based on physical laws and a defined force field, allowing for the exploration of conformational changes and fluctuations researchgate.net. Parameters such as root mean square deviation (RMSD) and radius of gyration (Rg) calculated from MD trajectories can be used to assess the stability and compactness of molecular structures and their conformational changes over time unram.ac.idmdpi.com. This approach is particularly useful for understanding the flexibility of molecules and how it might relate to their biological activity or interactions nih.govbeilstein-journals.org.
Advanced Analytical Methodologies for Research Applications
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Profile Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and analysis of complex volatile and semi-volatile mixtures, such as essential oils where guaiane (B1240927) sesquiterpenes like (+)-Guaia-6,9-diene may be present. GC×GC provides significantly enhanced peak capacity and separation power compared to traditional one-dimensional GC by coupling two capillary columns with different stationary phases in series. gcms.czchromatographyonline.com Components eluting from the first column are subjected to a second, rapid separation on the second column. This results in a two-dimensional chromatogram where compounds are separated based on two different properties, leading to better resolution of co-eluting peaks. gcms.cznih.gov
For the analysis of sesquiterpenes, including guaiane types, GC×GC-MS allows for the detailed profiling of essential oils, enabling the separation and tentative identification of numerous isomers and structurally similar compounds that would otherwise overlap in a 1D GC analysis. chromatographyonline.com The coupling with MS provides structural information through electron ionization (EI) mass spectra, aiding in the identification of separated components by comparison with mass spectral libraries. gcms.czmdpi.com The characteristic ions for sesquiterpenes with the formula C₁₅H₂₄, such as Guaia-6,9-diene (B1238967), often include m/z 161, m/z 119, and m/z 105. nih.gov
While specific data tables for this compound analyzed solely by GC×GC-MS were not extensively detailed in the search results, the technique is widely applied to essential oils containing sesquiterpenes. For instance, GC-MS analysis has identified guaia-6,9-diene in the fruit essential oil of Peucedanum tauricum. mdpi.com GC×GC-MS has been successfully used for the comprehensive analysis of essential oils, resolving complex mixtures of monoterpenes and sesquiterpenes. gcms.czchromatographyonline.com The resulting 2D chromatograms provide a visual fingerprint of the sample composition, where different classes of compounds often elute in distinct regions. gcms.cz
An example of the application of GC-MS in the analysis of sesquiterpenes in essential oils, which can be extended to GC×GC-MS for enhanced separation, is the identification of various sesquiterpenes in Peucedanum tauricum essential oil. Guaia-6,9-diene was detected in fruit essential oil samples at concentrations ranging from 2% to 2.4%. mdpi.com While this study used 1D GC-MS, it highlights the presence of guaia-6,9-diene in a complex essential oil matrix, demonstrating the need for high-resolution techniques like GC×GC for comprehensive analysis.
Chemometric Resolution Techniques for Deconvoluting Complex Chromatographic Data
Complex chromatographic profiles, especially those obtained from GC-MS or GC×GC-MS analysis of natural products containing numerous isomers like sesquiterpenes, often suffer from co-elution. Chemometric resolution techniques are computational tools used to mathematically separate overlapping peaks in chromatographic data, allowing for the extraction of pure component chromatograms and mass spectra. nih.govtandfonline.com This is particularly valuable when analyzing complex essential oils where many sesquiterpene isomers, including different guaia-dienes, might co-elute or have very similar retention times.
Techniques such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are commonly employed to deconvolute the complex data generated by GC-MS. tandfonline.comresearchgate.net MCR-ALS can resolve co-eluted components into their pure elution profiles and mass spectra, even if they are not chromatographically separated. tandfonline.com This improves the accuracy of qualitative identification by providing cleaner mass spectra for library searching and enhances quantitative analysis by correctly assigning signal intensity to individual components. researchgate.net
In the context of sesquiterpene analysis, chemometric resolution can help to differentiate between closely related guaiane isomers or between this compound and other sesquiterpenes with similar fragmentation patterns. nih.gov This is crucial for accurate compound identification and for obtaining reliable data on the relative abundance of individual components in a complex mixture. Studies on the analysis of essential oils, such as those from Valeriana officinalis or ginger, have demonstrated the effectiveness of chemometric resolution techniques in identifying a larger number of components compared to using GC-MS alone. tandfonline.comrsc.org While direct application to this compound was not specifically detailed, the principle is directly applicable to any complex mixture containing this compound.
Isotopic Ratio Mass Spectrometry in Biosynthetic Tracing
Isotopic Ratio Mass Spectrometry (IRMS) is a technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a sample. In the context of natural products research, particularly for compounds like sesquiterpenes, IRMS can be used for biosynthetic tracing and authenticity control. nih.govtandfonline.com The natural abundance of stable isotopes in a compound is influenced by the metabolic pathways involved in its biosynthesis and the source of the precursor molecules.
For sesquiterpenes derived from farnesyl diphosphate (B83284) (FPP), the isotopic signature can provide insights into the biosynthetic origin and potentially differentiate between compounds produced via different pathways (e.g., the mevalonate (B85504) pathway vs. the MEP pathway) or from different plant sources. nih.govosti.govosti.gov Compound-specific isotope analysis, often performed by coupling GC with IRMS (GC-IRMS), allows for the isotopic analysis of individual components within a complex mixture without prior isolation. nih.govtandfonline.com
While specific studies on the isotopic ratio analysis of this compound were not found, research on other sesquiterpenes demonstrates the utility of this approach. For example, IRMS has been used to study the biosynthesis of other sesquiterpenes, revealing information about the metabolic pathways involved. nih.govnih.gov The different carbon isotope ratios of sesquiterpene products can reflect the complexity of their structure and correlate with the frequency of carbon-carbon bond forming and breaking steps during their biosynthesis. nih.gov This suggests that GC-IRMS could be applied to this compound to investigate its specific biosynthetic route or to verify its natural origin by comparing its isotopic signature to reference standards from known sources.
Development of Analytical Markers for Chemotype and Enantiomeric Differentiation
The chemical composition of essential oils can vary significantly depending on the plant species, cultivar, geographical origin, and growing conditions, leading to different chemotypes. Identifying specific compounds or ratios of compounds that are characteristic of a particular chemotype is important for quality control and authentication. thieme-connect.comthieme-connect.de this compound, as a sesquiterpene found in certain plant species, can potentially serve as an analytical marker.
GC-MS is a primary tool for chemotype analysis, providing chemical profiles that can be compared across different samples. thieme-connect.comthieme-connect.de The presence or absence and the relative abundance of specific compounds, including sesquiterpenes like guaia-6,9-diene and 10-epi-γ-eudesmol, have been suggested as markers for distinguishing different cultivars of Pelargonium graveolens (geranium oil). thieme-connect.comthieme-connect.deresearchgate.net
Furthermore, many natural products, including sesquiterpenes, exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The enantiomeric composition of a chiral compound can also be a valuable marker for authenticity and origin, as the biosynthesis of enantiomers is often enzyme-catalyzed and stereoselective. tandfonline.com Chiral gas chromatography (chiral GC) coupled with MS is used to separate and quantify enantiomers. tandfonline.comthieme-connect.comthieme-connect.de By using a chiral stationary phase in the GC column, the enantiomers of a compound can be resolved and their individual abundance determined.
Interrelationships with Other Sesquiterpenes
Structural Analogues and Diastereomers of the Guaiane (B1240927) Class
The guaiane class of sesquiterpenes encompasses a wide array of compounds that share the fundamental bicyclo[5.3.0]decane (azulene) skeleton. These analogues and diastereomers differ in the position and configuration of double bonds, hydroxyl groups, carbonyl groups, and other functionalizations, as well as the stereochemistry of the ring fusion and substituents.
Research has shown that the exact structure and stereochemistry of guaiane sesquiterpenes are critical for their properties and can serve as markers for distinguishing different plant cultivars. acgpubs.orgresearchgate.net For example, the presence or absence of guaia-6,9-diene (B1238967) and 10-epi-γ-eudesmol has been used to differentiate between different types of geranium oils. acgpubs.orgresearchgate.net
Biosynthetic Relationships with Other Terpene Skeletons (e.g., Germacrenes, Eudesmol)
The biosynthesis of guaiane sesquiterpenes is intimately linked to that of other bicyclic sesquiterpenes, particularly those with eudesmane (B1671778) skeletons, through common acyclic and monocyclic intermediates. Farnesyl diphosphate (B83284) (FPP) is the universal precursor for all sesquiterpenes. nih.govresearchgate.net
A central intermediate in the biosynthesis of both guaiane and eudesmane sesquiterpenes is the 10-membered ring germacrane (B1241064) skeleton, specifically germacrene A or germacrene B. nih.govresearchgate.netresearchgate.netnih.govoup.combeilstein-journals.org These germacranes are formed from FPP through initial cyclization catalyzed by terpene synthases. nih.govresearchgate.net
The subsequent cyclization and rearrangement of germacrane intermediates lead to the formation of the bicyclic guaiane and eudesmane skeletons. nih.govresearchgate.netresearchgate.net Reprotonation of the neutral germacrane intermediate initiates a second cyclization event. nih.govresearchgate.netresearchgate.net For guaiane formation, reprotonation of germacrene B at C-4 or C-10 can lead to cationic intermediates that cyclize to the 5-7 bicyclic system. nih.gov Similarly, germacrene A can also serve as an intermediate, with subsequent oxidations and cyclization determining whether guaiane or eudesmane skeletons are produced. oup.com
Eudesmane sesquiterpenes, characterized by a bicyclo[4.4.0]decane skeleton, are also derived from germacrane intermediates. nih.govresearchgate.netresearchgate.net Reprotonation of germacrene B at C-1 or C-4 can lead to cationic intermediates that cyclize to the 6-6 bicyclic eudesmane skeleton. nih.gov The specific terpene synthase involved dictates the cyclization pathway and the resulting sesquiterpene skeleton. nih.govnih.gov
Research using isotope labeling experiments has provided evidence for the biosynthetic pathways involving germacrene intermediates. For example, studies on grape berry exocarp have shown that guaia-6,9-diene can be formed via a cyclization mechanism potentially involving a germacrene C intermediate. beilstein-journals.orgnih.gov
The proposed biogenetic pathway for certain sesquiterpenes, including those with a seco-guaiane structure, may involve intermediates like hedycaryol, another 10-membered ring sesquiterpene, followed by cyclization and oxidation. nih.gov
The relationship between germacranes, eudesmanes, and guaianes is a classic example of how a common precursor can lead to diverse skeletal structures through enzyme-catalyzed cyclization and rearrangement reactions. nih.govresearchgate.net
Future Directions in + Guaia 6,9 Diene Research
Unexplored Biosynthetic Intermediates and Enzyme Characterization
The biosynthesis of guaiane (B1240927) sesquiterpenes is generally understood to proceed from farnesyl pyrophosphate (FPP) via germacrane (B1241064) intermediates. researchgate.net However, the specific enzymatic steps and transient intermediates leading to (+)-Guaia-6,9-diene are not fully elucidated. Future research should focus on:
Identification and Characterization of Specific Terpene Synthases (TPS): While numerous sesquiterpene synthases have been identified, the specific enzyme responsible for the initial cyclization of FPP and subsequent rearrangements to the guaiane skeleton of this compound needs to be identified and characterized. researchgate.netnih.govfrontiersin.orgnih.gov This would involve genome mining in organisms known to produce guaiane sesquiterpenes, followed by heterologous expression and in vitro enzyme assays.
Trapping and Identification of Intermediates: The cyclization cascade from FPP to this compound likely involves several short-lived carbocationic intermediates. ucdavis.edu The use of substrate analogs and site-directed mutagenesis of the responsible TPS could allow for the trapping and structural characterization of these elusive intermediates, providing a more complete picture of the biosynthetic pathway. researchgate.net
Elucidation of Post-Cyclization Modifications: this compound is a precursor to more complex guaianolides and other oxygenated derivatives. The enzymes responsible for these downstream modifications, such as cytochrome P450 monooxygenoxygenases and dehydrogenases, are largely unknown. A comprehensive understanding of these enzymatic transformations is crucial for potential metabolic engineering efforts.
A summary of key areas for future biosynthetic research is presented in Table 1.
| Research Area | Key Objectives | Potential Impact |
|---|---|---|
| Enzyme Discovery | Isolate and characterize the specific terpene synthase(s) for this compound. | Enables in vitro production and metabolic engineering. |
| Intermediate Trapping | Identify and structurally elucidate transient carbocationic intermediates. | Provides a detailed mechanistic understanding of the cyclization cascade. |
| Downstream Pathways | Characterize enzymes responsible for the oxidation of this compound. | Unlocks the potential to biosynthetically produce a wider range of guaiane derivatives. |
Novel Synthetic Routes to Complex Guaiane Structures
The hydroazulene core of guaianes presents a significant synthetic challenge. nih.govacs.orgbaranlab.orgacs.org While several total syntheses of guaiane sesquiterpenes have been reported, there is a continuing need for more efficient and versatile synthetic strategies. nih.govresearchgate.net Future work in this area could include:
Biomimetic Synthesis: A deeper understanding of the biosynthetic pathway to this compound could inspire novel biomimetic synthetic strategies. nih.govacs.orgmdpi.comresearchgate.netrug.nl For instance, the development of catalyst systems that can mimic the cyclization-rearrangement cascade of terpene synthases could provide a highly efficient route to the guaiane skeleton. nih.gov
Development of Novel Cycloaddition Strategies: The construction of the 5/7-fused ring system could be achieved through novel intramolecular cycloaddition reactions, such as [5+2] cycloadditions, to rapidly build molecular complexity. nih.gov
This compound as a Synthetic Starting Material: Efficient access to this compound, either through isolation or a scalable synthesis, would position it as a valuable chiral starting material for the synthesis of more complex and medicinally relevant guaiane sesquiterpenoids.
Key synthetic strategies for future exploration are highlighted in Table 2.
| Synthetic Approach | Description | Advantages |
|---|---|---|
| Biomimetic Synthesis | Mimicking the natural biosynthetic pathway using chemical catalysts. | Potentially highly efficient and stereoselective. |
| Novel Cycloadditions | Employing modern cycloaddition reactions to construct the hydroazulene core. | Rapid construction of molecular complexity from simpler precursors. |
| Chiral Pool Synthesis | Using this compound as a starting material for more complex targets. | Access to a wide range of derivatives with defined stereochemistry. |
Application of Advanced Spectroscopic and Computational Methodologies
The precise structural and stereochemical elucidation of complex natural products is often a non-trivial task. Advanced spectroscopic and computational methods can provide invaluable tools for the study of this compound and its derivatives.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, in conjunction with quantum chemical calculations, has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. rsc.orgrsc.orgresearchgate.netresearchgate.net Application of VCD to this compound would provide definitive confirmation of its absolute stereochemistry.
Computational Prediction of NMR Spectra: Density Functional Theory (DFT) calculations can be used to accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.govaps.orgrsc.orgruc.dk This approach can be used to confirm the structure of this compound and to aid in the structural elucidation of new, related natural products.
Quantum Chemical Studies of Biosynthesis: Computational chemistry provides a powerful lens through which to study the intricate mechanisms of terpene biosynthesis. rsc.orgcolab.wsjst.go.jpresearchgate.net DFT calculations can be used to map the potential energy surface of the cyclization cascade leading to this compound, providing insights into the structure and reactivity of the transient carbocationic intermediates.
Development of Mechanistic Probes for Organic Chemistry Research
The unique structural and electronic features of this compound make it an intriguing candidate for development as a mechanistic probe in organic chemistry.
Probing Cycloaddition Reactions: The conjugated diene system within the seven-membered ring of this compound could serve as a unique substrate for studying the stereochemical and regiochemical outcomes of various cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The rigid, chiral scaffold of the molecule would allow for a detailed investigation of facial selectivity.
Investigating Oxidative Processes: The two double bonds in this compound are electronically distinct, offering a platform to study the selectivity of various oxidative reagents. The stereochemical outcome of reactions such as epoxidation or dihydroxylation could provide insights into the directing effects of the chiral hydroazulene skeleton.
The potential applications of this compound as a mechanistic probe are summarized below:
Diels-Alder Reactions: Studying the facial selectivity of dienophiles with the constrained diene system.
Other Pericyclic Reactions: Investigating electrocyclizations or sigmatropic rearrangements involving the diene moiety.
Selective Oxidations: Examining the regioselectivity and stereoselectivity of epoxidation and other oxidative additions to the two distinct double bonds.
Q & A
Basic Research Questions
Q. How can (+)-Guaia-6,9-diene be reliably identified and characterized in complex mixtures such as essential oils?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Compare retention indices and spectral data (e.g., molecular ion peaks, fragmentation patterns) against authenticated standards or databases. For quantification, employ internal standards like tetradecane or hexadecane to normalize results .
- Data Consideration : Reference tables of key spectral peaks (e.g., m/z values, NMR shifts) from studies on structurally related guaiane sesquiterpenes to resolve ambiguities in overlapping signals .
Q. What are the most effective extraction and isolation techniques for this compound from natural sources?
- Methodological Answer : Optimize steam distillation or supercritical CO₂ extraction to maximize yield. Fractionate crude extracts using column chromatography with silica gel or reversed-phase HPLC. Monitor purity via thin-layer chromatography (TLC) and confirm via high-resolution mass spectrometry (HRMS).
- Challenges : Address co-elution with structurally similar compounds (e.g., other guaianes) by adjusting solvent gradients and employing orthogonal separation methods .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : Combine X-ray crystallography (if crystalline derivatives are obtainable) with computational methods like density functional theory (DFT) to predict NMR chemical shifts and optical rotation values. Compare experimental vs. calculated data to confirm the (+)-enantiomer .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis, focusing on variables such as:
- Purity of the compound (e.g., ≥95% by GC-MS).
- Assay conditions (e.g., cell lines, solvent controls).
- Dose-response relationships .
Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate conflicting studies under standardized protocols .- Example Table :
| Study | Purity (%) | IC₅₀ (µM) | Cell Line | Solvent |
|---|---|---|---|---|
| A | 90 | 25 | HeLa | DMSO |
| B | 98 | 12 | MCF-7 | Ethanol |
Q. How can the biosynthetic pathway of this compound be elucidated in planta?
- Methodological Answer : Apply isotopic labeling (e.g., ¹³C-glucose) to track precursor incorporation. Use transcriptomic and proteomic profiling to identify candidate enzymes (e.g., terpene synthases, cytochrome P450s). Validate gene function via heterologous expression in E. coli or yeast .
- Data Analysis : Compare gene expression levels in high- vs. low-producing plant tissues using qPCR or RNA-seq.
Q. What computational approaches are suitable for predicting the ecological or pharmacological interactions of this compound?
- Methodological Answer : Employ molecular docking simulations to assess binding affinity to target proteins (e.g., insect olfactory receptors or human enzymes). Validate predictions with in vitro assays. Use cheminformatics tools (e.g., QSAR models) to correlate structural features with bioactivity .
Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients (e.g., 4°C, 25°C, 40°C).
- Light exposure (UV vs. dark controls).
- Humidity levels .
Analyze degradation products via LC-MS and quantify half-life using kinetic models .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals and authenticated chemical databases (e.g., NIST Chemistry WebBook) over non-specialized sources .
- Data Presentation : Include raw data in appendices (e.g., NMR spectra, chromatograms) and processed data in the main text with error margins (e.g., ±SD) .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
